2-(4-ethoxyphenyl)-5-(3-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
2-(4-ethoxyphenyl)-5-(3-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, also known as ETP-469, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Characterization
This compound belongs to a class of chemicals that have been synthesized and characterized for their structural and functional properties. Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines, such as those involving the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, have been established using elemental analysis and spectral data (IR, MS, 1H-NMR, and 13C-NMR) (Hassan, Hafez, & Osman, 2014). Such compounds have been evaluated for their in vitro cytotoxic activity, showcasing their potential for further biological and medicinal research.
Biological Activities
The scientific research applications of derivatives similar to "2-(4-ethoxyphenyl)-5-(3-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" extend into biological activities. For example, the antimicrobial activities of methyl benzyloxy pyrazoline derivatives have been characterized, indicating their potential use in developing new antimicrobial agents (Shah, 2017). Additionally, the synthesis of novel pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives aims at obtaining potent and selective antagonists for A2A adenosine receptor or potent pesticide lead compounds, demonstrating the versatility of this chemical class in targeting various biological pathways (Xiao, Li, Meng, & Shi, 2008).
Antioxidant and Anticancer Activities
Derivatives of this compound have been explored for their antioxidant and anticancer activities. For instance, 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline demonstrated strong antioxidant activity and showed antibacterial activity against both Gram-positive and Gram-negative bacteria. Toxicity tests indicated that the compound had toxicity, suggesting its selective cytotoxic properties could be leveraged in cancer treatment (Khotimah, Rahmadani, Rahmawati, & Ardana, 2018).
properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-3-28-18-9-7-17(8-10-18)20-14-21-22(26)24(11-12-25(21)23-20)15-16-5-4-6-19(13-16)27-2/h4-14H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMGHNCRTWSIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-5-(3-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
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